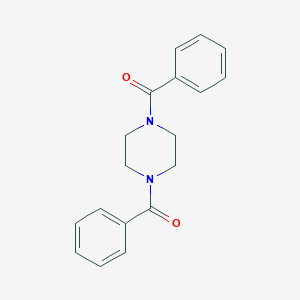

1,4-Dibenzoylpiperazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-benzoylpiperazin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c21-17(15-7-3-1-4-8-15)19-11-13-20(14-12-19)18(22)16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJTZIFDVSTZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209745 | |

| Record name | Piperazine, 1,4-dibenzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6091-41-4 | |

| Record name | 1,1′-(1,4-Piperazinediyl)bis[1-phenylmethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6091-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N4-Dibenzoylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibenzoylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1,4-dibenzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibenzoylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N1,N4-DIBENZOYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964Y2A1KU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Optimization for 1,4 Dibenzoylpiperazine

Direct N-Acylation Approaches to 1,4-Dibenzoylpiperazine

Direct N-acylation is the most prevalent and straightforward method for synthesizing this compound. This approach involves the reaction of piperazine (B1678402), a cyclic diamine, with a benzoylating agent, typically benzoyl chloride. The reaction is a form of nucleophilic acyl substitution where the nitrogen atoms of piperazine act as nucleophiles, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This process is often performed under Schotten-Baumann conditions, which utilize a biphasic solvent system and a base to facilitate the reaction. testbook.com

The direct benzoylation of piperazine with benzoyl chloride is a common laboratory and industrial method for producing this compound. In this reaction, two equivalents of benzoyl chloride are reacted with one equivalent of piperazine to ensure complete disubstitution at both nitrogen atoms. The reaction stoichiometry is critical; a 1:2 molar ratio of piperazine to benzoyl chloride is necessary to drive the reaction towards the formation of the desired this compound. The reaction is typically conducted in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A general procedure involves dissolving piperazine in the chosen solvent and adding benzoyl chloride dropwise, often at a controlled temperature (e.g., 0–5°C) to manage the exothermic nature of the reaction.

A representative reaction is as follows: Piperazine + 2 Benzoyl Chloride → this compound + 2 HCl

Base catalysis is essential in the N-acylation of piperazine for two primary reasons. Firstly, the reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing the protonation of the unreacted amine groups of piperazine. testbook.comorganic-chemistry.org Protonated amines are no longer nucleophilic and cannot react with the acyl chloride, which would halt the reaction and reduce the yield. organic-chemistry.org Secondly, the base acts as a catalyst, driving the reaction equilibrium towards the formation of the amide product. byjus.comunacademy.com

Commonly used bases include tertiary amines like triethylamine (B128534) (TEA) and inorganic bases such as sodium hydroxide (B78521) (NaOH). mdpi.com

Sodium Hydroxide (NaOH): Often used in aqueous solution in the classic Schotten-Baumann reaction setup, creating a two-phase system. testbook.comunacademy.com The base remains in the aqueous phase, neutralizing the generated HCl, while the organic reactants and products stay in the organic solvent. testbook.com

Triethylamine (TEA): A non-nucleophilic organic base that is soluble in common organic solvents like DCM. It acts as an acid scavenger, forming triethylammonium (B8662869) chloride, which often precipitates from the reaction mixture and can be removed by filtration. Pyridine (B92270) is another base that can be used and is known to sometimes form more powerful acylating agents from acyl chlorides. byjus.comunacademy.com

The choice of base and reaction conditions can significantly impact the reaction's efficiency and product purity.

Controlled Acylation Strategies

A primary challenge in the synthesis of piperazine derivatives is controlling the degree of substitution. The reaction of piperazine with benzoyl chloride can potentially yield both 1-benzoylpiperazine (B87115) (the mono-substituted product) and this compound (the di-substituted product). rsc.org Strategies to selectively synthesize the desired disubstituted product often focus on manipulating reaction conditions and protocols.

To achieve greater control and minimize the formation of byproducts, a stepwise acylation approach can be implemented. This method involves two distinct steps:

Formation of the Mono-substituted Intermediate: Piperazine is first reacted with one equivalent of benzoyl chloride to synthesize 1-benzoylpiperazine.

Second Acylation: The purified mono-acylated intermediate is then subjected to a second reaction with another equivalent of benzoyl chloride to yield the final this compound.

While this method is more labor-intensive due to the intermediate purification step (e.g., via column chromatography), it provides greater control over the final product. This approach is particularly useful when synthesizing unsymmetrically substituted piperazines but can also be applied to ensure the complete and clean formation of the symmetric 1,4-dibenzoyl derivative.

Minimizing the formation of 1-benzoylpiperazine is crucial for obtaining a high yield and purity of this compound in a direct, one-pot synthesis. Several factors can be optimized to favor disubstitution:

Stoichiometry: Using a slight excess of benzoyl chloride (e.g., 2.2 equivalents) can help ensure that all piperazine molecules are di-acylated.

Reaction Conditions: Allowing the reaction to proceed for a sufficient duration (e.g., 12-24 hours) at room temperature after the initial addition of reagents ensures the reaction goes to completion.

Alternative Reagents: In some contexts, milder acylating agents like ethyl benzoate (B1203000) are used to control reactivity and improve selectivity for mono-substitution, a principle that can be inverted by using a highly reactive agent and forcing conditions to achieve di-substitution.

The following table summarizes typical reaction conditions for direct benzoylation, highlighting parameters aimed at maximizing the yield of the disubstituted product.

| Parameter | Condition | Purpose |

| Piperazine:Benzoyl Chloride Ratio | 1 : 2.2 | Ensures complete disubstitution |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Provides a suitable reaction medium |

| Base | Triethylamine (TEA), Sodium Hydroxide (NaOH) | Neutralizes HCl byproduct and catalyzes the reaction |

| Temperature | 0-5°C (initial), Room Temp (stirring) | Controls initial exothermicity, allows reaction to complete |

| Reaction Time | 12-24 hours | Ensures completion of the di-acylation |

Advanced Synthetic Techniques

Beyond traditional batch synthesis, modern techniques are being explored to improve the efficiency, selectivity, and environmental footprint of chemical reactions, including the synthesis of this compound.

One such advanced method involves performing benzoylation under solvent-free conditions using a solid support. For instance, the use of benzoyl chloride and pyridine supported on basic alumina (B75360) has been reported as a rapid and environmentally friendly method for the benzoylation of various amines and alcohols. mdpi.com This technique offers advantages such as enhanced selectivity, milder reaction conditions, and simplified product work-up, potentially providing a high-yield alternative to conventional methods. mdpi.com While not specifically detailed for this compound in the cited literature, the general applicability to amines suggests its potential as a viable synthetic route. mdpi.com

Phase-transfer catalysis (PTC) represents another advanced strategy. PTC can be effective for reactions in biphasic systems, such as those employing aqueous sodium hydroxide and an organic solvent. ajol.info A catalyst like benzyltriethylammonium chloride facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the amine, enhancing the reaction rate. While specific examples for this compound are not prevalent, the successful application of PTC in the acylation of other amino alcohols suggests its applicability. ajol.info

Microwave-Assisted Synthesis for Reaction Time Reduction

The application of microwave-assisted synthesis has been shown to significantly accelerate chemical reactions, and the synthesis of this compound is no exception. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a dramatic reduction in reaction times and often an improvement in yields compared to conventional heating methods. oatext.comnih.govrsc.org For instance, in multicomponent reactions for synthesizing heterocyclic compounds, microwave assistance has reduced reaction times from hours to minutes while increasing yields. beilstein-journals.org

A comparative study on the synthesis of 1,4-dihydropyridine (B1200194) nucleoside analogues, which also involves multicomponent condensation, demonstrated the superiority of microwave heating. nih.govrsc.org When a reaction was conducted using conventional heating in acetonitrile (B52724) at 50°C, the desired product was obtained in a 42% yield. nih.gov Under identical conditions but with microwave heating, the yield increased to 58% in just 30 minutes, highlighting the efficiency of this method. nih.gov While specific data for the microwave-assisted synthesis of this compound is not detailed in the provided search results, the general principles observed in similar heterocyclic syntheses suggest a significant potential for reaction time reduction. oatext.combeilstein-journals.orgmdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Condensation This table illustrates the typical advantages of microwave heating, as observed in the synthesis of related heterocyclic compounds.

| Heating Method | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Conventional | Acetonitrile | 50 | - | 42 |

| Microwave | Acetonitrile | 50 | 30 | 58 |

Solid-Phase Synthesis for Iterative Benzoylation

Solid-phase synthesis (SPS) offers a powerful strategy for the preparation of compound libraries and is applicable to the synthesis of this compound. beilstein-journals.org This methodology involves the immobilization of a starting material, in this case, piperazine, onto a solid polymeric support or resin. d-nb.info The core principle of SPS is to carry out the reaction sequence on the resin-bound substrate, which simplifies purification as excess reagents and byproducts can be washed away from the insoluble resin. beilstein-journals.org

The synthesis proceeds through an iterative benzoylation process. Once piperazine is attached to the solid support via a linker, it can be subjected to acylation with benzoyl chloride. d-nb.info The cycle of reagent addition and washing can be repeated to ensure complete dibenzoylation. csic.es After the synthesis is complete, the desired this compound is cleaved from the resin. d-nb.info While this technique is highly advantageous for combinatorial chemistry and the rapid generation of analogues, it is often considered cost-prohibitive for large-scale, bulk production of a single compound.

Reaction Mechanism Elucidation

Understanding the reaction mechanism is fundamental to optimizing the synthesis and predicting the stability of this compound. This section details the nucleophilic substitution pathway of its formation and discusses its notable inertness to oxidation.

The most common synthesis of this compound occurs through a nucleophilic substitution reaction. The reaction involves piperazine, which acts as a nucleophile, and two equivalents of an acylating agent like benzoyl chloride, which serves as the electrophile. The nitrogen atoms of the piperazine ring possess lone pairs of electrons, making them nucleophilic. researchgate.netchemguide.co.uk

The mechanism proceeds as follows:

The lone pair of electrons on one of the nitrogen atoms of piperazine attacks the electrophilic carbonyl carbon of benzoyl chloride.

This attack forms a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and the carbonyl double bond is reformed, resulting in the formation of 1-benzoylpiperazine. ucsd.edu

This process is then repeated on the second, unreacted nitrogen atom of the piperazine ring to yield the final product, this compound.

A key chemical property of this compound is its significant stability and inertness towards oxidation, particularly when compared to its N-alkylated analogs like 1,4-dibenzylpiperazine (B181160). colab.wsgrafiati.com Studies have shown that while 1,4-dibenzylpiperazine is readily oxidized by reagents such as Ruthenium(IV) oxide (RuO₄), this compound remains inert under the same conditions. colab.wsgrafiati.comgrafiati.com

The oxidation of N-benzylpiperazines is proposed to proceed through the formation of iminium cation intermediates. colab.wsgrafiati.com This occurs by attack at the N-α-C-H bonds, both within the piperazine ring (endocyclic) and on the benzyl (B1604629) group (exocyclic). colab.wsresearchgate.net These reactive iminium cations can be further oxidized or trapped. colab.ws

The inertness of this compound to such oxidation can be attributed to the strong electron-withdrawing nature of the two benzoyl groups. These groups significantly decrease the electron density on the adjacent nitrogen atoms. This deactivation makes the nitrogen atoms and the adjacent α-C-H bonds less susceptible to oxidative attack, thus preventing the formation of the critical iminium cation intermediates that lead to degradation. colab.wsgrafiati.com This inherent chemical stability enhances its suitability for applications where resistance to oxidative conditions is required.

Synthetic Parameter Optimization

The efficiency of the synthesis of this compound is highly dependent on various reaction parameters. The choice of solvent is a critical factor that can significantly influence reaction rates and yields. tga.gov.aueuropa.eu

The selection of an appropriate solvent is crucial for maximizing the efficiency of the N-acylation of piperazine. Polar aprotic solvents are generally favored for this type of reaction. A comparison of different solvents demonstrates their impact on the yield of this compound.

Dichloromethane (DCM) : A commonly used solvent that provides moderate yields.

Tetrahydrofuran (THF) : Often considered an ideal solvent as it provides a good balance between the solubility of the reactants and the reaction rate, leading to high yields.

Acetonitrile : A more polar solvent that can also improve reactivity, resulting in good yields. google.com

The dielectric constant of the solvent can influence the stabilization of charged intermediates and transition states, thereby affecting the reaction rate. However, the optimal solvent choice often depends on a balance of factors including reactant solubility, reaction rate, and ease of product isolation.

Table 2: Effect of Solvent Selection on the Yield of this compound

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloromethane (DCM) | 8.93 | 78 |

| Tetrahydrofuran (THF) | 7.52 | 83 |

| Acetonitrile | 37.5 | 80 |

Data sourced from a study on the reaction optimization for this compound.

Evaluation of Base Efficiency and Solubility in Organic Media

The Schotten-Baumann reaction for the synthesis of amides from amines and acyl chlorides necessitates the use of a base to neutralize the hydrochloric acid byproduct, which would otherwise form a salt with the unreacted amine and reduce the yield. organic-chemistry.orgbyjus.com The selection of the base is critical and is influenced by its solubility in the organic solvent used for the reaction.

In the synthesis of this compound, organic bases like triethylamine (TEA) are often preferred over inorganic bases such as sodium bicarbonate or potassium carbonate. This preference is due to the higher solubility of TEA in common organic solvents like dichloromethane (DCM). The enhanced solubility ensures a more homogeneous reaction mixture, leading to improved reaction efficiency and higher yields.

Table 1: Effect of Different Bases on the Yield of this compound in DCM

| Base | Solubility in DCM | Yield (%) |

| Triethylamine | High | 82 |

| Potassium carbonate | Moderate | 72 |

| Sodium bicarbonate | Low | 65 |

| Data sourced from a representative synthesis procedure. |

The data clearly indicates that triethylamine, with its high solubility in dichloromethane, facilitates a significantly higher yield compared to the less soluble inorganic bases.

Influence of Temperature Control on Yield and Side Reactions

Temperature is a crucial parameter in the synthesis of this compound. Maintaining a controlled temperature, typically below 25°C, is essential to prevent the thermal decomposition of benzoyl chloride and minimize the formation of side products. The reaction is often initiated at a lower temperature (0–5°C) during the dropwise addition of benzoyl chloride to manage the exothermic nature of the reaction.

Elevated temperatures can lead to a decrease in yield. For instance, increasing the reaction temperature to 50°C has been shown to reduce the yield to as low as 60% due to an increase in side reactions. One potential side reaction at higher temperatures is the hydrolysis of the benzoyl groups, which would lead to the formation of piperazine and benzoic acid.

Product Isolation and Advanced Purification Techniques

Following the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, byproducts such as mono-acylated piperazine, and other impurities. Standard procedures involve filtration of the crude product followed by purification techniques like recrystallization and chromatography.

Recrystallization Protocols for Enhanced Purity

Recrystallization is a widely used and effective method for purifying solid organic compounds based on differences in solubility. uomustansiriyah.edu.iqpraxilabs.com For this compound, ethanol (B145695) is a common solvent for recrystallization. rsc.org

A typical protocol involves dissolving the crude product in a minimal amount of boiling ethanol. uomustansiriyah.edu.iq The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. praxilabs.commt.com A single recrystallization from ethanol can achieve a purity of 95%. For higher purity, multiple recrystallizations can be performed, although this may result in a 10–15% loss of yield with each cycle. In some procedures, the crude product is recrystallized twice from anhydrous ethanol to yield transparent crystals. rsc.org

Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Column Chromatography)

Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase. columbia.edudrawellanalytical.comlongdom.org For the purification of this compound, silica gel column chromatography is particularly effective.

This method can effectively separate the desired di-substituted product from the mono-acylated intermediate (1-benzoylpiperazine) and other impurities. A common procedure involves using a gradient of ethyl acetate (B1210297) and hexane (B92381) as the mobile phase. By gradually increasing the polarity of the eluent, the different components of the mixture can be selectively eluted from the column. This technique can yield this compound with a purity of up to 98%.

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires consideration of factors such as throughput, efficiency, and safety. Continuous flow chemistry has emerged as a promising approach for the large-scale synthesis of fine chemicals. soci.orgunimi.it

Applications of Continuous Flow Reactors in High-Throughput Synthesis

Continuous flow reactors, also known as microreactors, offer significant advantages over traditional batch reactors for industrial synthesis. soci.orgcorning.com These reactors enhance heat and mass transfer, which can lead to shorter reaction times and improved yields. soci.orgunimi.it For the synthesis of this compound, the use of microreactors has been reported to reduce reaction times to as little as 5–10 minutes and increase yields to 90%.

The ability to run the reaction continuously allows for high-throughput synthesis, as the production scale can be increased by simply extending the operation time of the reactor. soci.org This approach also offers better control over reaction parameters, leading to improved reproducibility and safety, especially for highly exothermic reactions. soci.orgcorning.com The seamless scalability from laboratory to pilot and production scales is a key advantage of using continuous flow reactors. corning.comresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 1,4 Dibenzoylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. For 1,4-Dibenzoylpiperazine, both ¹H and ¹³C NMR would provide definitive information about its symmetric structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. Two distinct sets of signals would be anticipated: one for the protons of the central piperazine (B1678402) ring and another for the protons of the two equivalent benzoyl groups.

Piperazine Protons: The piperazine ring contains eight protons. Due to the rapid chair-to-chair conformational flipping at room temperature and the symmetrical substitution, these eight protons are chemically equivalent. Consequently, they are expected to produce a single, sharp signal (a singlet). This signal would likely appear in the range of 3.5-4.0 ppm. The downfield shift from a typical alkane is due to the deshielding effect of the adjacent nitrogen atoms, which are part of an amide functional group.

Benzoyl Protons: Each of the two phenyl rings has five protons. These protons are in different chemical environments relative to the carbonyl group. They would typically appear in the aromatic region of the spectrum, between 7.2 and 7.8 ppm. The signals would likely present as complex multiplets due to spin-spin coupling between the ortho, meta, and para protons. The protons ortho to the carbonyl group are generally the most deshielded and would appear furthest downfield.

The proton-decoupled ¹³C NMR spectrum provides a direct view of the carbon skeleton. Given the symmetry of this compound, a limited number of signals is expected, corresponding to each unique carbon environment.

Piperazine Carbons: The four carbon atoms of the piperazine ring are chemically equivalent due to the molecule's C2h symmetry. They would give rise to a single signal. The chemical shift is expected in the range of 40-50 ppm, characteristic for carbons bonded to an amide nitrogen.

Benzoyl Carbons: The benzoyl groups would produce four distinct signals:

Carbonyl Carbon (C=O): This quaternary carbon is highly deshielded and would appear significantly downfield, typically in the range of 165-175 ppm, which is characteristic for amide carbonyls.

Ispo-Carbon: The quaternary aromatic carbon directly attached to the carbonyl group would appear in the 130-140 ppm range. Quaternary carbons often exhibit weaker signals.

Ortho- and Meta-Carbons: The aromatic C-H carbons would produce signals in the 125-130 ppm region.

Para-Carbon: The para-carbon signal would also be found within the aromatic region, typically around 130-135 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic and amide moieties.

Aromatic C-H Stretching: Sharp peaks would be expected just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the phenyl rings.

Aliphatic C-H Stretching: Absorptions corresponding to the C-H bonds of the piperazine ring would appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretching: Medium to weak intensity bands in the 1450-1600 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the aromatic rings.

C-N Stretching: The stretching vibration of the C-N bond of the tertiary amide would be visible in the 1200-1350 cm⁻¹ range.

The most prominent and diagnostic peak in the IR spectrum of this compound is the carbonyl (C=O) stretching absorption. As the molecule contains two tertiary amide groups, a very strong absorption band is expected. The position of this band is influenced by electronic effects. For tertiary amides, the C=O stretch typically appears in the range of 1630-1670 cm⁻¹. The resonance effect of the nitrogen lone pair donating electron density to the carbonyl carbon slightly weakens the C=O double bond, lowering its stretching frequency compared to a ketone (which is typically around 1715 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular weight of this compound is 294.35 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 294. The fragmentation pattern would be dictated by the most stable carbocations that can be formed. The most likely and dominant fragmentation pathway for this compound involves the cleavage of the amide C-N bond (alpha-cleavage). This cleavage would result in the formation of a highly stable benzoyl cation.

Base Peak (m/z 105): The cleavage of the bond between the carbonyl carbon and the piperazine nitrogen would generate the benzoyl cation ([C₆H₅CO]⁺). This cation is resonance-stabilized and would be expected to be the most abundant fragment ion, making it the base peak in the spectrum with an m/z of 105.

Other Fragments: Another significant fragment could arise from the loss of a benzoyl group, leading to an ion at m/z 189 ([M - C₆H₅CO]⁺). Further fragmentation of the phenyl ring from the benzoyl cation could lead to a peak at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺).

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular weight, providing strong evidence for its elemental composition. For this compound, with the molecular formula C₁₈H₁₈N₂O₂, the theoretical exact mass can be calculated with high precision. HRMS analysis validates this molecular weight, confirming the compound's identity and purity.

The calculated monoisotopic mass of this compound is 294.1368 g/mol . An HRMS instrument would be expected to measure a mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Theoretical Monoisotopic Mass | 294.1368 g/mol |

| Nominal Mass | 294 g/mol |

Fragmentation Pattern Analysis for Structural Confirmation

Beyond molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the this compound molecular ion is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

The mass spectrum of this compound is characterized by several key fragments. The most prominent peak, known as the base peak, appears at an m/z of 105. This peak corresponds to the highly stable benzoyl cation ([C₆H₅CO]⁺), which forms from the cleavage of the amide bond connecting the benzoyl group to the piperazine ring. Another significant peak is observed at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), which results from the loss of a carbonyl group from the benzoyl cation. The presence of the molecular ion peak at m/z 294 confirms the integrity of the entire molecule during initial ionization. chemicalbook.com The logical and expected fragmentation pathways provide definitive structural confirmation. chemguide.co.uklibretexts.org

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 294 | Molecular Ion [M]⁺ | [C₁₈H₁₈N₂O₂]⁺ |

| 189 | [M - C₇H₅O]⁺ | [C₁₁H₁₃N₂O]⁺ |

| 105 | Benzoyl cation (Base Peak) | [C₇H₅O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Single-Crystal X-ray Diffraction (SCXRD)

Determination of Absolute Molecular Conformation and Stereochemistry

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. Analysis of this compound reveals that the molecule possesses a crystallographically imposed inversion center. This means the molecule is centrosymmetric, with the center of the piperazine ring located at the inversion point. This symmetry dictates that the two benzoyl groups are in an anti-conformation relative to each other.

The stereochemistry is established by this conformation, with the bulky benzoyl groups occupying equatorial positions on the piperazine ring. This arrangement minimizes steric hindrance and represents the most stable conformation of the molecule in the solid state. The two phenyl rings are observed to be parallel to each other.

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The study of crystal packing reveals how individual molecules of this compound arrange themselves in the crystal lattice. The primary forces governing this arrangement are weak intermolecular interactions. In the crystal structure of this compound, the molecules are linked into ribbons along the b-axis by weak C—H⋯O hydrogen bonds.

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Weak C—H⋯O interactions |

| Packing Motif | Molecules linked into ribbons |

Characterization of Piperazine Ring Conformation

The conformation of the central piperazine ring is a key structural feature of this compound. SCXRD data confirms that the piperazine ring adopts a stable chair conformation . nih.govresearchgate.net This is the most common and lowest-energy conformation for six-membered rings like piperazine and cyclohexane, as it minimizes both angular and torsional strain.

Computational Chemistry and Cheminformatics Approaches in 1,4 Dibenzoylpiperazine Research

Molecular Modeling and Simulation

Molecular modeling and simulation are foundational to understanding the behavior of 1,4-dibenzoylpiperazine at an atomic level. These methods provide insights into the compound's conformational preferences and its dynamic interactions with a target protein.

Molecular Dynamics Simulations for Conformational Analysis and Binding Pose Prediction

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations serve two primary purposes: analyzing its conformational flexibility and assessing the stability of its binding pose within a protein's active site. nih.gov

The central piperazine (B1678402) ring of the scaffold can adopt several conformations, such as chair, boat, and twist-boat, which influences the spatial orientation of the two benzoyl groups. MD simulations can map the energy landscape of the molecule, revealing the most stable, low-energy conformations that are likely to be biologically relevant. nih.govijlpr.com By simulating the molecule in an explicit solvent environment, researchers can obtain a realistic ensemble of structures, providing a more accurate picture than a single, static crystal structure. innovareacademics.in

When a this compound derivative is docked into a target protein like β-catenin, MD simulations are crucial for validating the predicted binding pose. acs.orgacs.org These simulations can determine whether the computationally predicted orientation is stable over time or if the ligand shifts to an alternative, more favorable position. This analysis enhances the confidence in the predicted binding mode before undertaking costly chemical synthesis and biological testing. nih.gov

Computational Docking Studies for Ligand-Target Interactions

Computational docking is a key technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. umich.edu In the case of this compound, docking studies have been central to its design as an inhibitor of the β-catenin/BCL9 PPI. nih.govnih.govworldscientific.com The goal is to design a molecule that fits snugly into the binding pocket on β-catenin where BCL9 would normally bind, thus disrupting the interaction. researchgate.netresearchgate.net

The process begins with the three-dimensional structure of the target protein, β-catenin. Using docking software, derivatives of the this compound scaffold are placed into the BCL9 binding site in numerous possible conformations and orientations. A scoring function then estimates the binding affinity for each pose, ranking them to identify the most likely binding mode. researchgate.net

For the this compound scaffold, these studies proposed a specific binding mode where the different parts of the molecule form key interactions with amino acid residues in the binding pocket of β-catenin. nih.gov For instance, the design may position hydrophobic parts of the molecule, like the phenyl rings, to interact with hydrophobic pockets on the protein, while other groups are positioned to form specific hydrogen bonds or salt bridges. nih.gov These predicted interactions are then used to guide the synthesis of new derivatives and can be validated experimentally through techniques like site-directed mutagenesis. researchgate.netnih.gov

| Substructure of Inhibitor | Designed Interaction Type | Target Residues in β-Catenin | Reference |

|---|---|---|---|

| 4-Fluorobiphenyl (B1198766) group | Hydrophobic Interaction | Upper hydrophobic pocket | nih.gov |

| Phenyl group of benzamide (B126) | Hydrophobic Interaction | Lower hydrophobic pocket | nih.gov |

| Positively charged piperazin-1-yl group | Salt Bridge | D145 | nih.gov |

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) utilizes the 3D structural information of the biological target to design new drug candidates. The research into this compound as a β-catenin/BCL9 inhibitor is a prime example of SBDD in action. nih.govresearchgate.netnih.gov

Virtual Screening Strategies for Hit Identification

Virtual screening (VS) is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. enamine.net VS can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) approaches.

In the context of finding the this compound scaffold, an SBVS campaign would involve docking millions of commercially available compounds into the BCL9 binding site on β-catenin. researchgate.net The top-scoring compounds would then be selected for experimental testing. This approach is powerful when a high-quality crystal structure of the target is available. mdpi.com

Alternatively, if other known inhibitors of the β-catenin/BCL9 interaction existed, an LBVS approach could be used. This involves searching for molecules that are structurally or chemically similar to the known active compounds, without requiring the 3D structure of the protein target. windows.net Knowledge-based approaches, which use information about known binding sites and interactions, can also significantly narrow down the search space and increase the chances of finding viable hits. researchgate.net

Receptor-Based Pharmacophore Development and Validation

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. pnas.org A receptor-based pharmacophore model is derived from the key interaction points within the target's binding site.

For the β-catenin/BCL9 target, a pharmacophore model can be built based on the binding site of β-catenin. This model would define the essential chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their specific 3D arrangement required for a molecule to bind effectively. umich.edu

Once developed, this pharmacophore model acts as a 3D query to rapidly screen large compound databases. windows.net Only molecules that match the pharmacophore's features in the correct spatial arrangement are retained as potential hits. A validated pharmacophore model can successfully identify molecules with novel chemical scaffolds that satisfy the binding requirements of the target, moving beyond the initial this compound scaffold. pnas.org

| Pharmacophore Feature | Description | Potential Interacting Residue |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | A feature that can accept a hydrogen bond from the protein. | Lys508 |

| Hydrogen Bond Donor (HBD) | A feature that can donate a hydrogen bond to the protein. | - |

| Hydrophobic (H) | A non-polar group that can form hydrophobic interactions. | Hydrophobic pocket |

| Aromatic Ring (R) | An aromatic ring system that can engage in π-π stacking. | Arg474 |

| Positive Ionizable (P) | A group that is positively charged at physiological pH. | - |

Computational Approaches to Lead Optimization

Once an initial "hit" compound like this compound is identified, the next phase is lead optimization, where its chemical structure is systematically modified to improve its properties. Computational methods play a critical role in making this process more efficient and rational. worldscientific.com

Starting with the this compound scaffold, computational models can predict how chemical modifications will affect its binding affinity, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). For example, docking and free energy calculations can be used to evaluate a series of proposed analogs, prioritizing the synthesis of only the most promising candidates. windows.net

This approach was successfully applied to the this compound series, leading to the development of optimized inhibitors. nih.govnih.gov For example, through structural optimization guided by computational insights, an inhibitor was developed that showed a 98-fold selectivity for the β-catenin/BCL9 interaction over the related β-catenin/cadherin interaction, which is a critical step towards a safer and more effective therapeutic agent. nih.govresearchgate.net This demonstrates the power of computational chemistry to refine a promising hit into a potent and selective lead compound. enamine.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netsciencepublishinggroup.com This ligand-based design approach is instrumental in predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern a compound's efficacy. researchgate.netfrontiersin.org

The development of predictive QSAR models is a systematic process that begins with the collection of a dataset of compounds with known biological activities. frontiersin.org For this compound and its derivatives, research into their role as inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI) provides a practical example of the principles underlying QSAR. nih.govresearchgate.netnih.gov In these studies, a series of this compound analogs were synthesized and their inhibitory activity (expressed as Ki values) was determined experimentally. nih.gov

This structure-activity relationship (SAR) data forms the basis for a QSAR model. The general steps to develop such a model include:

Data Collection: Assembling a series of this compound analogs with their corresponding biological activities (e.g., Ki values for β-catenin/BCL9 inhibition). frontiersin.org

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and physicochemical properties. ewadirect.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a mathematical equation is generated that links the descriptors to the biological activity. researchgate.netewadirect.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and applicability for new, untested compounds. sciencepublishinggroup.com

In the context of this compound derivatives as β-catenin/BCL9 inhibitors, a predictive model could be developed to forecast the Ki value of novel analogs based on their structural features. For instance, a study on 1,3,5-triazine (B166579) derivatives containing a piperazine structure utilized 3D-QSAR models (CoMFA and CoMSIA) to guide the synthesis of new compounds with enhanced antiviral activity. mdpi.com These models achieved significant statistical values (q² > 0.5 and r² > 0.8), indicating a strong predictive capacity. mdpi.com A similar approach could be applied to this compound to accelerate the discovery of more potent inhibitors.

The table below illustrates the kind of SAR data that would be used to build a QSAR model, based on research into β-catenin/BCL9 inhibitors. nih.gov

| Compound | Modifications to the this compound Scaffold | Biological Activity (Ki, μM) |

| 3 | Phenyl group on benzamide, pyrrolidin-3-yl group on piperazine | 19 ± 6.4 |

| 4 | Introduction of a pyridine (B92270) nitrogen to compound 3's scaffold | 76 ± 19 |

| 9 | Optimized inhibitor with specific substitutions | 0.053 ± 0.005 |

A critical outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. nih.gov These descriptors provide insight into the physicochemical properties driving the compound's interaction with its biological target. sciencepublishinggroup.com For piperazine derivatives and related structures, several classes of descriptors have been shown to be important.

In the structure-based design of this compound inhibitors, hydrophobicity was identified as a key factor. nih.gov The replacement of a phenyl group with a more hydrophilic pyridine ring in one of the analogs resulted in a four-fold decrease in inhibitory activity, highlighting the importance of hydrophobic interactions in the binding pocket. nih.gov

Generally, key molecular descriptors influencing the activity of drug-like compounds can be categorized as follows: nih.govmdpi.comnih.gov

Electronic Descriptors: These relate to the distribution of electrons in the molecule, such as atomic partial charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov They are crucial for electrostatic and hydrogen bonding interactions.

Steric/Topological Descriptors: These describe the size and shape of the molecule, including molecular weight, volume, surface area, and various connectivity indices. mdpi.com They are important for ensuring a good fit within the target's binding site.

Hydrophobicity Descriptors: Often represented by the octanol-water partition coefficient (LogP), these descriptors quantify the molecule's lipophilicity, which influences membrane permeability and hydrophobic interactions with the target. nih.gov

Hydrogen Bonding Descriptors: These count the number of hydrogen bond donors and acceptors, which are critical for specific interactions with biological targets. chemrxiv.org

The table below summarizes key descriptor types and their relevance in drug design, applicable to the optimization of this compound derivatives.

| Descriptor Type | Examples | Relevance to Biological Activity |

| Hydrophobicity | ALogP, logKow | Influences solubility, cell permeability, and hydrophobic interactions with the target protein. nih.govmdpi.com |

| Electronic | Partial charges, HOMO/LUMO energies | Governs electrostatic interactions, hydrogen bonding, and charge transfer processes. mdpi.comnih.gov |

| Topological | Chi indices, Kappa shape indices | Describes molecular size, shape, and branching, affecting how the molecule fits into a binding site. mdpi.com |

| Electrotopological State (E-State) | Atom-Type E-State indices | Encodes information about the electronic state of atoms within their topological environment, capturing subtle electronic effects that influence molecular interactions. mdpi.com |

| Autocorrelation | Autocorrelation descriptors | Provide insights into the distribution of properties across the molecular structure, reflecting molecular conformation and electronic distribution. nih.govmdpi.com |

Cheminformatics Tools and Databases

Cheminformatics combines computational methods with chemical information to support drug discovery research. This involves the use of specialized databases for data retrieval and software tools for analyzing chemical structures and properties.

Research on compounds like this compound relies heavily on public and commercial databases that aggregate vast amounts of chemical and biological data. These resources are essential for retrieving information on known compounds, biological targets, interaction data, and experimental results. nih.gov

Key databases utilized in computational chemistry and drug discovery include:

BindingDB: A public database containing experimental data on the binding affinities of small molecules to proteins, which is highly relevant for studying inhibitors like this compound. nih.gov

ChEMBL: A large, manually curated database of bioactive molecules with drug-like properties, containing information on compounds, their targets, and their bioactivities extracted from medicinal chemistry literature. cresset-group.com

PubChem: A comprehensive public repository at the National Institutes of Health (NIH) that contains information on chemical substances and their biological activities.

Cambridge Structural Database (CSD) & Crystallography Open Database (COD): These are the world's largest repositories for small-molecule crystal structures, providing crucial 3D structural information for structure-based design. cresset-group.com

NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB): A resource for benchmark sets of experimental and computational thermochemical data, useful for validating computational methods. data.gov

The table below outlines some of the key databases and their specific utility in the context of this compound research.

| Database | Type of Data Provided | Application in Research |

| BindingDB | Protein-ligand binding affinities (Ki, Kd, IC50, EC50) nih.gov | Finding activity data for this compound analogs against targets like β-catenin. |

| ChEMBL | Bioactive compounds, targets, bioactivity data from literature cresset-group.com | Identifying known piperazine-containing compounds and their documented biological effects. |

| CSD/COD | Small-molecule crystal structures cresset-group.com | Obtaining the precise 3D geometry of this compound or its analogs for docking studies. |

| PubChem | Chemical structures, properties, biological assay data | General information retrieval and finding commercially available analogs. |

Computational tools are central to analyzing the structural features of a lead compound like this compound to guide the design of more effective derivatives. Structure-based drug design (SBDD) is a key strategy where the 3D structure of the target protein is used to design ligands with high affinity and selectivity. nih.gov

In the development of this compound as a β-catenin/BCL9 inhibitor, molecular docking programs like AutoDock were used to model how the compound and its analogs fit into the β-catenin binding site. nih.gov This analysis revealed critical binding elements:

Hydrophobic Pockets: The model showed that the 4-fluorobiphenyl part of the inhibitor occupied a hydrophobic pocket, and the phenyl group of the benzamide substructure fit into another. nih.gov This understanding guided the design of analogs to maximize these favorable hydrophobic interactions.

Salt Bridge Interactions: The design incorporated positively charged groups (like piperazine) to form salt bridges with negatively charged amino acid residues (like Asp145 and Glu155) in the β-catenin protein, enhancing binding affinity. nih.gov

By systematically modifying the scaffold—for instance, by introducing different substituents on the benzoyl rings or the piperazine core—researchers could explore the structure-activity relationship. nih.govresearchgate.net This computational analysis allows for the rational design of new molecules with improved properties, such as increased potency and selectivity, before undertaking costly and time-consuming chemical synthesis. nih.govnih.gov

Computational Analysis of Acid-Base Equilibria in Piperazine Derivatives

The acid-base properties (pKa values) of a drug molecule are fundamentally important as they influence its solubility, absorption, distribution, and target binding. For piperazine derivatives, which contain two basic nitrogen atoms, understanding their protonation states at physiological pH is crucial. acs.org

Computational methods can be used to predict the pKa values of molecules and study their acid-base equilibria. nih.govrsc.org Studies on various piperazine derivatives have demonstrated that their basicity can be finely tuned by the electronic effects of substituents. For instance, electron-withdrawing groups attached to the piperazine nitrogen atoms decrease their basicity (lower pKa), while electron-donating groups increase it (higher pKa). acs.org

A study on benzimidazo[1,2-a]quinolines substituted with a piperazine fragment employed computational analysis alongside pH titrations to investigate their acid-base properties. rsc.org The study found that these piperazine derivatives exhibited two pKa values, corresponding to the sequential protonation of the two nitrogen atoms, and that these compounds could act as pH sensors in acidic environments. rsc.org Another computational study on 1-(pyrid-4-yl)piperazine used Density Functional Theory (DFT) to analyze its structure and reactivity, including its behavior as a base. nih.gov

Recent research has also focused on designing piperazine derivatives that act as selective antagonists under the acidic conditions often found in pathological tissues. acs.org These compounds show enhanced binding affinity to their target receptors at a lower pH (e.g., pH 6.9) compared to normal physiological pH (pH 7.6), a property that can be explored and optimized using computational models of acid-base equilibria. acs.org This pH-dependent activity is a sophisticated design strategy that leverages the fundamental acid-base properties of the piperazine core.

Medicinal Chemistry and Biological Activity Spectrum of 1,4 Dibenzoylpiperazine Derivatives

1,4-Dibenzoylpiperazine as a Scaffold in Drug Discovery

The utility of a chemical scaffold in drug discovery is determined by its synthetic accessibility, structural versatility, and its ability to interact with biological targets in a specific and potent manner. The this compound framework has demonstrated considerable promise in these areas.

Design of Derivatives for Novel Therapeutic Agents

The this compound scaffold has been strategically employed in the design of small-molecule inhibitors aimed at disrupting specific protein-protein interactions (PPIs). nih.govacs.orgnih.gov A key example is the development of inhibitors for the β-catenin/B-cell lymphoma 9 (BCL9) interaction, a critical node in the Wnt/β-catenin signaling pathway. nih.govacs.orgnih.gov The design process involves creating derivatives that match the crucial binding elements within the PPI interface. nih.govacs.orgnih.gov For instance, a 4-fluorobiphenyl (B1198766) group was incorporated to fit into a hydrophobic pocket, while a phenyl group from a 3-fluoro-5-(piperazin-1-yl) benzamide (B126) component was designed to occupy another hydrophobic region. nih.gov Furthermore, positively charged groups like pyrrolidin-3-yl and piperazin-1-yl were introduced to form salt bridge interactions with specific amino acid residues on the target protein, such as β-catenin's E155 and D145. nih.gov This rational design approach, which combines structural knowledge of the target with synthetic chemistry, has led to the generation of potent and selective inhibitors. nih.govacs.orgnih.gov

In a broader context, the piperazine (B1678402) core itself is a versatile building block, and its derivatives are not limited to PPI inhibition. For example, researchers have designed and synthesized 1,4-diformyl-piperazine-based derivatives of ferrostatin-1 as novel inhibitors of ferroptosis, a form of regulated cell death. nih.gov These efforts highlight the adaptability of the piperazine scaffold for creating diverse therapeutic agents.

Privileged Structure Characteristics of the Piperazine Core in Pharmacological Profiles

The piperazine ring is widely recognized as a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.netrjptonline.orgrsc.org This designation is due to its frequent appearance in biologically active compounds across various therapeutic areas. rjptonline.orgrsc.org The two nitrogen atoms within the piperazine ring are key to its versatility, allowing for multiple interactions with biological targets through hydrogen bonding and protonation. researchgate.net This feature can positively impact the pharmacokinetic properties of a molecule, particularly its solubility. researchgate.net

The piperazine moiety is a common structural element in many approved drugs, ranking as the third most common nitrogen heterocycle in pharmaceuticals approved by the US Food and Drug Administration. researchgate.net Its prevalence underscores its importance in modulating both the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net The ability of the piperazine core to serve as a scaffold for building libraries of compounds for screening against a variety of receptors further solidifies its status as a privileged structure in drug discovery. rjptonline.org

Targeting Protein-Protein Interactions (PPIs)

The modulation of PPIs represents a challenging but increasingly important frontier in drug discovery. The this compound scaffold has proven to be a valuable tool in this endeavor, particularly in the context of the Wnt/β-catenin signaling pathway.

Inhibition of β-Catenin/B-Cell Lymphoma 9 (BCL9) Interaction

The interaction between β-catenin and BCL9 is a critical downstream event in the canonical Wnt signaling pathway, which is often hyperactivated in various cancers. nih.govresearchgate.net Small-molecule inhibitors based on the this compound scaffold have been successfully designed to disrupt this specific PPI. nih.govacs.orgnih.gov These inhibitors function by mimicking the key binding elements at the interface of the β-catenin/BCL9 complex. nih.gov

One notable derivative, compound 11 , emerged from an optimization process and demonstrated a significant ability to disrupt the β-catenin/BCL9 interaction with a Ki value of 5.2 ± 0.74 μM. nih.gov Importantly, this compound exhibited 98-fold selectivity for the β-catenin/BCL9 interaction over the β-catenin/cadherin interaction, which is crucial for reducing potential off-target effects. nih.govacs.org The development of such selective inhibitors validates the β-catenin/BCL9 PPI as a viable therapeutic target. nih.gov

Modulation of the Wnt/β-Catenin Signaling Pathway in Disease Contexts

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development, stem cell maintenance, and tissue homeostasis. nih.govresearchgate.net Its aberrant activation is a hallmark of many diseases, including a variety of cancers. nih.govresearchgate.net The protein β-catenin is the central component of this pathway. nih.gov In the absence of a Wnt signal, β-catenin is targeted for degradation. However, upon Wnt signaling activation, β-catenin accumulates, translocates to the nucleus, and interacts with transcription factors like T-cell factor (Tcf)/lymphoid enhancer-binding factor (Lef) and coactivators such as BCL9 to drive the expression of target genes. nih.gov

Inhibitors built on the this compound scaffold have been shown to selectively suppress this canonical Wnt signaling. nih.govacs.orgnih.gov Cell-based studies have demonstrated that these compounds can inhibit the growth of cancer cells that are dependent on Wnt/β-catenin signaling. nih.govacs.orgnih.gov For example, this compound derivatives have been shown to block the β-catenin/BCL9 interaction in colorectal cancer cell lines like SW480 and HCT116. researchgate.net This selective activity against Wnt-dependent cancer cells highlights the therapeutic potential of targeting this pathway. nih.gov

Structure-Activity Relationship (SAR) Studies for PPI Inhibitors

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For the this compound-based inhibitors of the β-catenin/BCL9 PPI, SAR studies have provided valuable insights into their binding mode. nih.govacs.org These studies, in conjunction with site-directed mutagenesis, have confirmed the importance of specific structural features for inhibitory activity. nih.gov

For example, the initial design of compound 3 with a this compound scaffold showed it could disrupt the β-catenin/BCL9 PPI with a Ki value of 19 ± 6.4 μM. nih.gov Subsequent modifications, guided by SAR, led to the development of more potent inhibitors. The replacement of a phenyl ring with a cyclohexyl ring in one derivative resulted in enhanced potency. researchgate.net Further exploration of substitutions on the benzoyl groups, such as the introduction of electron-withdrawing groups, was suggested to enhance binding affinity to the hydrophobic pocket of BCL9. These systematic modifications and the resulting activity data are crucial for refining the inhibitor design and improving its therapeutic profile.

Interactive Data Table: Inhibitory Activity of this compound Derivatives

| Compound | Modification | Target | Ki (μM) | Selectivity (vs. β-catenin/cadherin) |

| 3 | Initial Scaffold | β-catenin/BCL9 | 19 ± 6.4 | Not Reported |

| 11 | Optimized Derivative | β-catenin/BCL9 | 5.2 ± 0.74 | 98-fold |

| 13 | Optimized Derivative | β-catenin/BCL9 | Not explicitly stated, but showed cell growth inhibition | Not Reported |

Characterization of Binding Modes via Site-Directed Mutagenesis

The binding mode of this compound derivatives, particularly as inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI), has been elucidated through site-directed mutagenesis studies. nih.govresearchgate.net This technique involves altering specific amino acids at the binding site to determine their importance for inhibitor interaction. nih.govneb.com

Research has focused on the BCL9 binding site on β-catenin, which features hydrophobic, hydrogen-bond, and charge-charge interaction points. nih.gov A small-molecule inhibitor with a this compound scaffold was specifically designed to match these critical binding elements. nih.govresearchgate.net To validate the proposed binding mode of this class of inhibitors, mutagenesis studies were performed. For example, the mutation of key residues within the β-catenin binding pocket, such as the carboxylate side chains of D145 and E155, was shown to be important for the inhibitory potency of certain derivatives. nih.gov Specifically, the double mutant β-catenin D145A/E155A significantly reduced the inhibitory activity of compound 11 (a this compound derivative), confirming that these residues are critical for the interaction. nih.gov These findings, combined with structure-activity relationship (SAR) data, support the designed binding model where the inhibitors mimic critical interface residues. nih.gov

The effectiveness of site-directed mutagenesis is further highlighted by its ability to guide the design of more potent inhibitors. By understanding which residues are key for binding, modifications to the inhibitor's scaffold can be made to enhance affinity and specificity. For instance, substitutions on the benzoyl groups of the this compound core can be optimized based on mutagenesis data to improve interactions with the hydrophobic pocket of BCL9.

Selectivity Profiling against Related Protein-Protein Interactions (e.g., β-Catenin/Cadherin)

A crucial aspect of developing targeted therapies is ensuring selectivity for the intended target over other related interactions to minimize off-target effects. For inhibitors of the β-catenin/BCL9 interaction, a key off-target interaction to consider is the binding of β-catenin to cadherins, which is vital for normal cell-cell adhesion. nih.gov

Derivatives of this compound have demonstrated remarkable selectivity. Through optimization, a potent inhibitor was developed that disrupts the β-catenin/BCL9 interaction with a 98-fold selectivity over the β-catenin/cadherin interaction. nih.govresearchgate.netresearchgate.net This high degree of selectivity is a significant finding, as it suggests a reduced potential for disrupting normal cellular adhesion processes.

The selectivity is quantified using assays like the AlphaScreen selectivity assay, which directly measures the inhibition of both β-catenin/BCL9 and β-catenin/cadherin PPIs. nih.gov Competitive binding assays can also be employed to determine the IC₅₀ ratios in the presence of cadherin, further confirming specificity. The structural differences between the inhibitor-bound crystal structures of β-catenin/BCL9 and β-catenin/cadherin can also be analyzed to identify the motifs responsible for this differential binding. Cell-based studies have further validated this selectivity, showing that these inhibitors can suppress canonical Wnt signaling and inhibit the growth of Wnt-dependent cancer cells while having less effect on cells where this pathway is not the primary driver. nih.govresearchgate.net

Table 1: Selectivity of this compound Derivative (Compound 11)

| Interaction | Inhibition (Kᵢ value) | Selectivity Ratio | Reference |

|---|---|---|---|

| β-catenin/BCL9 | 5.2 ± 0.74 μM | 98-fold | nih.gov |

| β-catenin/cadherin | Not specified | nih.gov |

Neuropharmacological Investigations of Piperazine Derivatives

The piperazine scaffold is a common motif in compounds targeting the central nervous system (CNS). Derivatives of this compound have been investigated for their neuropharmacological properties, which are believed to stem from their ability to modulate key neurotransmitter systems.

Modulation of Serotonin (B10506) Receptors and Pathways

Piperazine derivatives are known to interact with serotonin (5-HT) receptors, influencing mood and behavior. Similar to compounds like benzylpiperazine (BZP), this compound and its analogues are thought to modulate serotonergic pathways. This modulation can occur through various mechanisms, including acting as serotonin reuptake inhibitors, which increases the extracellular concentration of serotonin.

Research into various piperazine derivatives has shown interactions with multiple serotonin receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₇ receptors. semanticscholar.orgwikipedia.orgmdpi.com For example, some arylpiperazine derivatives exhibit dual agonistic activity at 5-HT₁A and 5-HT₇ receptors or combined 5-HT₁A/₅-HT₇ agonism with 5-HT₂A antagonism. semanticscholar.org The antidepressant-like effects of some novel piperazine derivatives have been linked to the serotonergic system, as these effects can be blocked by pretreatment with serotonin receptor antagonists. nih.gov The activation of 5-HT₃ receptors by agonists has been shown to decrease the amplitude and spread of excitation in the neocortex, indicating a modulatory role for serotonin in circuit responses. nih.gov

Effects on Dopaminergic Systems

In addition to the serotonergic system, piperazine derivatives can also affect dopaminergic pathways, which are integral to the brain's reward and pleasure centers. The dual action on both serotonin and dopamine (B1211576) systems may underlie some of the observed stimulant properties of these compounds.

The dopaminergic system comprises several pathways, including the mesolimbic, mesocortical, nigrostriatal, and tuberoinfundibular pathways, which are associated with positive symptoms of schizophrenia, cognition, motor control, and prolactin release, respectively. psychopharmacologyinstitute.com Dopamine exerts its effects by acting as an agonist at five different receptor subtypes (D1-D5). drugbank.com A study on fluoroethoxy-1,4-diphenethyl piperazine derivatives found that they potently inhibited dopamine uptake at the vesicular monoamine transporter-2 (VMAT2), with some compounds showing high selectivity for VMAT2 over the dopamine transporter (DAT). nih.gov The antidepressant-like effects of some MAO inhibitors have been shown to be mediated in part by the dopaminergic system, as the effects were blocked by a non-selective dopamine receptor antagonist. nih.gov

Research into Antidepressant-Like Activity (e.g., MAO-A Inhibition)

Monoamine oxidase (MAO) inhibitors are an established class of antidepressants. nih.govmdpi.com MAO-A is the enzyme isoform primarily responsible for breaking down serotonin and norepinephrine. frontiersin.org Inhibition of MAO-A leads to increased levels of these neurotransmitters, which is believed to be the basis for the antidepressant effect. frontiersin.org

Research has explored piperazine derivatives as potential MAO inhibitors. mdpi.comdergipark.org.tr A study of novel oxadiazole-piperazine derivatives found that a compound with a nitro group on the phenyl ring (Compound 4e ) was a potent and selective inhibitor of MAO-A with an IC₅₀ value of 0.116 µM. dergipark.org.tr This was significantly more potent than the reference drug moclobemide. dergipark.org.tr These findings suggest that the oxadiazole-piperazine scaffold is a promising starting point for designing new MAO-A inhibitors for the treatment of depression and anxiety. dergipark.org.tr While many modern antidepressants exist, MAO inhibitors remain valuable, particularly for treatment-resistant depression. nih.gov Reversible inhibitors of MAO-A (RIMAs), such as moclobemide, are noted for having a better safety profile than older, irreversible MAOIs. mdpi.comfrontiersin.org

Table 2: MAO-A Inhibitory Activity of an Oxadiazole-Piperazine Derivative

| Compound | Substitution | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 4e | 4-NO₂ on phenyl ring | MAO-A | 0.116 ± 0.004 | dergipark.org.tr |

| Moclobemide | Reference Drug | MAO-A | ~6.032 | dergipark.org.tr |

Studies on Anticonvulsant Properties

The piperazine nucleus is a component of various compounds investigated for anticonvulsant activity. researchgate.net Structure-activity relationship (SAR) studies on different classes of compounds have identified key features necessary for anticonvulsant effects. For instance, in a series of N-[(4-arylpiperazin-1-yl)methyl] derivatives of 3-arylpyrrolidine-2,5-dione, specific compounds showed potent activity in the maximal electroshock (MES) test in rats. researchgate.net

The search for new antiepileptic drugs with better efficacy and lower toxicity is ongoing. researchgate.net Quinazoline-4(3H)-one derivatives, some of which are known to possess anticonvulsant properties, have been synthesized and evaluated. mdpi.commdpi.com These studies often use animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests to screen for activity. researchgate.netmdpi.com While direct studies on the anticonvulsant properties of this compound itself are not prominent in the provided search results, the inclusion of the piperazine moiety in known anticonvulsant scaffolds suggests its potential relevance in this therapeutic area. For example, some quinazolin-4(3H)-one derivatives have shown protection against PTZ-induced convulsions, with their mechanism potentially involving the GABAₐ receptor. mdpi.com

Anticancer Research Applications

The structural framework of this compound has served as a versatile scaffold for the development of novel anticancer agents. Researchers have explored its derivatives for their ability to inhibit cancer cell proliferation and interfere with critical signaling pathways implicated in tumor growth.

A variety of this compound derivatives have been synthesized and evaluated for their antiproliferative effects against several human cancer cell lines. For instance, certain derivatives have demonstrated the ability to reduce the viability of cancer cells, such as PC-3 prostate cancer cells. Molecular docking studies suggest that these compounds may exert their anticancer effects by interacting with DNA.

In the quest for more effective anticancer agents, novel series of 1-benzhydrylpiperazine (B193184) derivatives have been synthesized, incorporating sulfonyl, amide, and thiourea (B124793) functional groups. nih.gov Several of these compounds exhibited significant growth inhibitory effects against multiple human cancer cell lines, including MCF-7 (breast carcinoma), HepG-2 (hepatocellular carcinoma), HeLa (cervix carcinoma), and HT-29 (colon carcinoma). nih.gov Similarly, a series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline showed broad-spectrum antiproliferative activity against various cancer cell lines. nih.gov

Furthermore, the 1,4-benzodiazepine (B1214927) scaffold, a related heterocyclic structure, has been utilized to create compounds with antiproliferative properties. core.ac.uk Some of these derivatives displayed micromolar activity and proved to be more effective than the reference compound Ro 5-4864. core.ac.uk

Table 1: Antiproliferative Activity of Selected Piperazine Derivatives

| Compound Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| This compound Derivatives | PC-3 (prostate) | Reduced cell viability | |

| 1-Benzhydrylpiperazine Derivatives | MCF-7 (breast), HepG-2 (liver), HeLa (cervix), HT-29 (colon) | Growth inhibition | nih.gov |

| Piperazine-1-carbodithioate Derivatives | A549 (lung), MCF-7 (breast), HeLa (cervix), HT-29, HCT-116 (colorectal) | Broad-spectrum antiproliferative activity | nih.gov |

| 1,4-Benzodiazepine Derivatives | Various tumor cell lines | Inhibition of proliferation | core.ac.uk |

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and is often aberrantly activated in various cancers. nih.govfrontiersin.org Consequently, it has become an attractive target for anticancer drug development. researchgate.net Small-molecule inhibitors with a this compound scaffold have been specifically designed to disrupt the interaction between β-catenin and B-cell lymphoma 9 (BCL9), a key downstream effector in the canonical Wnt signaling pathway. nih.govacs.org